3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
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Overview
Description
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound that belongs to the class of amides. This compound features a methoxyphenyl group, a trifluoroacetyl group, and a propanamide backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, trifluoroacetic anhydride, and 3-aminopropanoic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde is first reacted with trifluoroacetic anhydride to form 4-methoxyphenyl trifluoroacetate.
Amidation Reaction: The intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide.
Reduction: Formation of 3-(4-Methoxyphenyl)-3-aminopropane.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-aminopropane: Lacks the trifluoroacetyl group.
Uniqueness
Structural Features: The presence of both a methoxyphenyl group and a trifluoroacetyl group makes it unique.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIGUJAVWBLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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